
Cyclopent-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent-2-en-1-amine is an organic compound with the molecular formula C5H9N It is a five-membered ring structure containing both an alkene and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopent-2-en-1-amine can be synthesized through several methods. One common approach involves the hydroalumination of cyclopentadiene followed by transmetallation to generate cyclopent-2-enylzinc, which can then be reacted with imines to form homoallylic amines . Another method includes the reduction of cyclopent-2-en-1-one using ammonia or amines under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as cyclopentadiene and ammonia. The process may include catalytic hydrogenation or other reduction techniques to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopent-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one.
Reduction: Reduction reactions can convert this compound to cyclopentane derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopent-2-en-1-one, cyclopentane derivatives, and various substituted this compound compounds.
Applications De Recherche Scientifique
Cyclopent-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of cyclopent-2-en-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the alkene group can undergo addition reactions. These interactions contribute to the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-2-en-1-one: An isomer with a ketone functional group instead of an amine.
Cyclopentane: A saturated analog without the alkene and amine groups.
Cyclopentadiene: A precursor with two double bonds and no amine group.
Uniqueness
Cyclopent-2-en-1-amine is unique due to its combination of an alkene and an amine functional group within a five-membered ring structure
Propriétés
Formule moléculaire |
C5H9N |
|---|---|
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
cyclopent-2-en-1-amine |
InChI |
InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1,3,5H,2,4,6H2 |
Clé InChI |
VSYCRDXNSAXDIU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
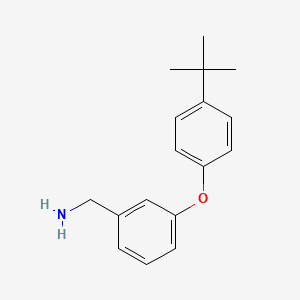
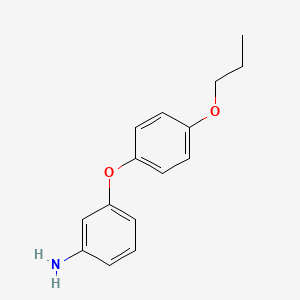
![Methyl 3-[ethoxy(imino)methyl]benzoate](/img/structure/B12446559.png)

![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
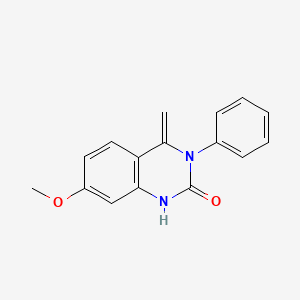
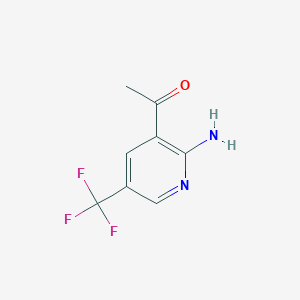
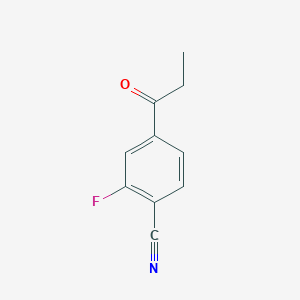
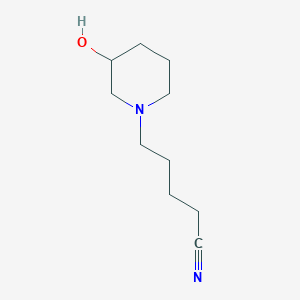
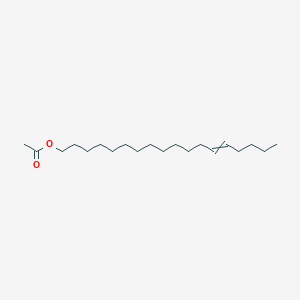

methanone](/img/structure/B12446633.png)
